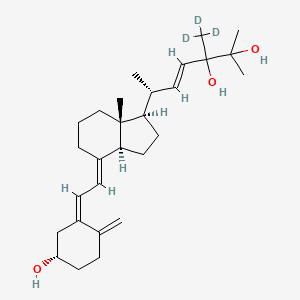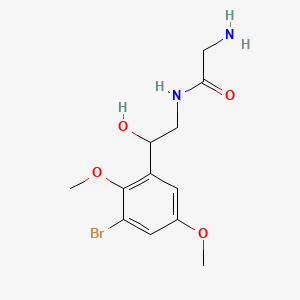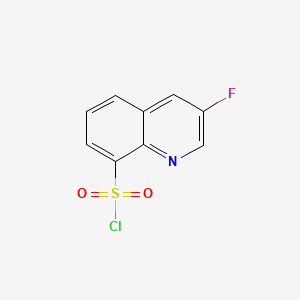![molecular formula C22H32N2O4 B584967 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione CAS No. 257877-44-4](/img/structure/B584967.png)
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a biochemical used for proteomics research . It is also known as an impurity of Buspirone , a non-benzodiazepine anxiolytic .
Molecular Structure Analysis
The molecular formula of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is C22H32N2O4 . The InChI code is 1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione include its molecular formula (C22H32N2O4) and its InChI code . Additional properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Spirodione has been the subject of scientific research due to its unique structure and potential applications in drug discovery, biochemistry, and physiology. It has been studied for its ability to inhibit the growth of various bacteria, fungi, and viruses, as well as its potential to act as an anti-inflammatory agent. Additionally, spirodione has been investigated for its ability to act as an antioxidant and to inhibit the growth of cancer cells. Furthermore, spirodione has been studied for its use in the synthesis of new compounds with unique properties.
作用機序
The mechanism of action of spirodione is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell, which can then lead to the inhibition of certain enzymes and other molecules involved in the growth and replication of bacteria, fungi, and viruses. Additionally, spirodione is thought to possess anti-inflammatory properties and to act as an antioxidant.
Biochemical and Physiological Effects
Spirodione has been found to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been found to possess anti-inflammatory properties, as well as to act as an antioxidant. Furthermore, spirodione has been found to inhibit the growth of cancer cells, as well as to have potential applications in the synthesis of new compounds with unique properties.
実験室実験の利点と制限
The unique structure of spirodione makes it a promising compound for use in laboratory experiments. Its ability to inhibit the growth of bacteria, fungi, and viruses makes it a useful tool for studying the effects of these organisms on various biochemical and physiological processes. Additionally, its potential to act as an anti-inflammatory agent and antioxidant make it a useful tool for studying the effects of these processes on the body. However, there are some limitations to the use of spirodione in laboratory experiments. For example, the compound has not yet been fully characterized, so its exact mechanism of action is not yet known. Additionally, the compound has not been tested in humans, so its effects on the body are not yet fully understood.
将来の方向性
The potential applications of spirodione are numerous and there are many future directions for research. For example, further research is needed to characterize the compound and to understand its exact mechanism of action. Additionally, further research is needed to investigate the potential applications of spirodione in drug discovery and the synthesis of new compounds with unique properties. Furthermore, further research is needed to investigate the effects of spirodione on the body and to determine its potential as an anti-inflammatory agent and antioxidant. Finally, further research is needed to investigate the potential of spirodione as an anti-cancer agent.
合成法
Spirodione can be synthesized from a variety of starting materials. One method involves the reaction of 2,5-dihydrofuran with a mixture of dimethylamine and butanal, followed by the addition of acetic anhydride. This yields a compound known as 2,5-dihydro-2,3-dioxo-1H-pyrrol-1-ylmethyl acetate, which can then be cyclized with 4-methyl-1,2,3-triazol-5-ylmethyl isocyanide to produce spirodione. Other methods of synthesis involve the use of different starting materials, such as 1,1-dibromo-2,2-dichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1-dichloro-2,2-difluoroethane.
特性
IUPAC Name |
8-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c25-17-13-21(7-1-2-8-21)14-18(26)23(17)11-5-6-12-24-19(27)15-22(16-20(24)28)9-3-4-10-22/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOKKNQJOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3C(=O)CC4(CCCC4)CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257877-44-4 |
Source


|
| Record name | 8,8-(Butane-1,4-diyl)bis(8-azaspiro(4.5)decane-7,9-dione). | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-(BUTANE-1,4-DIYL)BIS(8-AZASPIRO(4.5)DECANE-7,9-DIONE). | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMA649P5OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


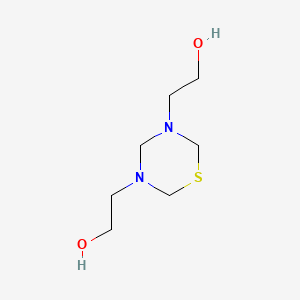

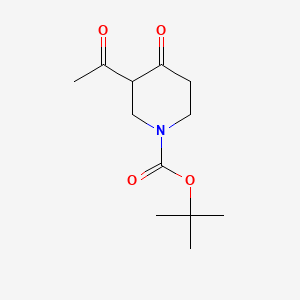
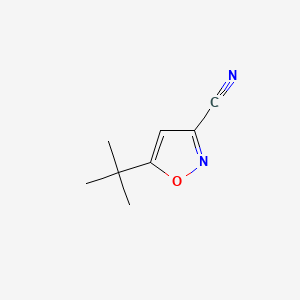
![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)
